Cas no 50968-13-3 (1H-Imidazole, 2-(ethylthio)-1-methyl-)
1H-Imidazole, 2-(ethylthio)-1-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole, 2-(ethylthio)-1-methyl-
- 2-(Ethylthio)-1-methyl-1H-imidazole
- SCHEMBL13416227
- AKOS007945462
- MFCD13513440
- Z18499761
- 50968-13-3
-
- Inchi: 1S/C6H10N2S/c1-3-9-6-7-4-5-8(6)2/h4-5H,3H2,1-2H3
- InChI Key: RCOHEAVLWWOWHA-UHFFFAOYSA-N
- SMILES: S(CC)C1=NC=CN1C
Computed Properties
- Exact Mass: 142.05646950g/mol
- Monoisotopic Mass: 142.05646950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 43.1Ų
1H-Imidazole, 2-(ethylthio)-1-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB605344-250mg |
2-(Ethylthio)-1-methyl-1H-imidazole; . |
50968-13-3 | 250mg |
€343.80 | 2024-07-19 | ||
| abcr | AB605344-1g |
2-(Ethylthio)-1-methyl-1H-imidazole; . |
50968-13-3 | 1g |
€634.10 | 2024-07-19 | ||
| abcr | AB605344-5g |
2-(Ethylthio)-1-methyl-1H-imidazole; . |
50968-13-3 | 5g |
€2128.30 | 2024-07-19 |
1H-Imidazole, 2-(ethylthio)-1-methyl- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1H-Imidazole, 2-(ethylthio)-1-methyl-
1H-Imidazole, 2-(ethylthio)-1-methyl- (CAS No. 50968-13-3): A Comprehensive Overview in Modern Chemical Biology
1H-Imidazole, 2-(ethylthio)-1-methyl-, identified by its CAS number 50968-13-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the imidazole family, which is well-known for its broad range of biological activities and applications in pharmaceuticals, agrochemicals, and material sciences. The presence of both ethylthio and methyl substituents in its molecular structure endows it with distinct chemical reactivity and potential biological significance.
The< strong>1-methyl group at the 1-position of the imidazole ring enhances the compound's stability and influences its electronic distribution, making it a versatile scaffold for further functionalization. The< strong>2-(ethylthio) moiety introduces a sulfur atom into the ring, which can participate in various interactions with biological targets, including enzymes and receptors. This feature makes< strong>1H-Imidazole, 2-(ethylthio)-1-methyl- a promising candidate for drug discovery and development.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The< strong>CAS No. 50968-13-3 compound has been extensively studied for its pharmacological properties. Its ability to interact with biological macromolecules has led to investigations into its role as an intermediate in synthesizing more complex molecules with targeted biological activities. For instance, researchers have explored its potential as a precursor in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.
The< strong>ethylthio group in< strong>1H-Imidazole, 2-(ethylthio)-1-methyl- plays a critical role in modulating the compound's bioactivity. Sulfur-containing heterocycles are known to exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of the ethylthio group can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. These factors are essential considerations in drug design, as they can significantly impact the compound's efficacy and safety profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of< strong>1H-Imidazole, 2-(ethylthio)-1-methyl- with various biological targets with high accuracy. These studies have revealed that the compound can bind to enzymes involved in metabolic pathways and signal transduction cascades. This insight has opened up new avenues for developing drugs that target these pathways, offering potential treatments for metabolic disorders and chronic diseases.
The< strong>methyl group at the 1-position of the imidazole ring also contributes to the compound's overall reactivity. It can participate in hydrogen bonding interactions with polar residues in proteins, enhancing the compound's binding affinity. Additionally, the methyl group can influence the electronic properties of the imidazole ring, making it more susceptible to electrophilic or nucleophilic attacks depending on the reaction conditions.
In conclusion, 1H-Imidazole, 2-(ethylthio)-1-methyl-, with its CAS number 50968-13-3, represents a fascinating molecule with significant potential in chemical biology and drug discovery. Its unique structural features and diverse biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in addressing some of today's most pressing medical challenges.
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